1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by a cyclohexane ring substituted with an aminomethyl group and an ethyl group at the 1 and 3 positions, respectively, and a carboxylic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . The reaction is typically carried out in a suitable solvent such as ethanol or methanol, with ammonia as a reactant .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management
Mechanism of Action
The exact mechanism of action of 1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid is not fully understood. it is known to interact with voltage-gated calcium channels in cortical neurons, inhibiting excitatory neuron activity . This interaction is believed to contribute to its analgesic and anticonvulsant effects. The compound does not modify GABAA or GABAB radioligand binding and is not converted metabolically into GABA or a GABA agonist .
Comparison with Similar Compounds
1-(Aminomethyl)-3-ethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexylamine: Another cyclohexane derivative with different functional groups and applications.
Aminocaproic Acid: Used in medicine for its antifibrinolytic properties.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(aminomethyl)-3-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-8-4-3-5-10(6-8,7-11)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
InChI Key |
ZMTVCOCWDJLGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)(CN)C(=O)O |
Origin of Product |
United States |
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